7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated piperidine ring, a tetrahydroisoquinoline core, and a methylsulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium cyanoborohydride, methanol, and various substituted aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and fluorinated piperidine analogs. Examples include:
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
The presence of the fluorinated piperidine ring, in particular, may enhance its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C25H33FN2O3S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-4-(4-methylsulfonylphenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H33FN2O3S/c1-27-17-20-16-22(31-15-3-12-28-13-10-21(26)11-14-28)6-9-24(20)25(18-27)19-4-7-23(8-5-19)32(2,29)30/h4-9,16,21,25H,3,10-15,17-18H2,1-2H3 |
InChI Key |
QRFMINZAYREUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)F)C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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